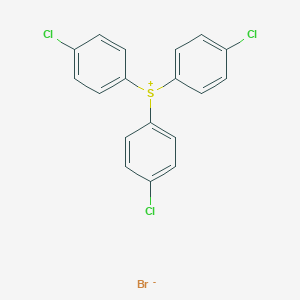
Tris(4-Chlorophenyl)sulfonium bromide
Übersicht
Beschreibung
Tris(4-Chlorophenyl)sulfonium bromide, also known as TCPS, is a chemical compound with the molecular formula C18H14BrCl3S. It is a white or off-white powder that is soluble in water and organic solvents. TCPS has gained significant attention in the scientific community due to its unique properties and potential applications in various fields.
Wirkmechanismus
Tris(4-Chlorophenyl)sulfonium bromide acts as a photoacid generator by absorbing light and generating a proton. The generated proton then reacts with the surrounding medium, causing acid-catalyzed reactions. This mechanism is used in microelectronics and photolithography to create patterns on surfaces.
Biochemische Und Physiologische Effekte
Tris(4-Chlorophenyl)sulfonium bromide has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is not expected to have any significant adverse effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Tris(4-Chlorophenyl)sulfonium bromide in lab experiments include its ability to act as a photoacid generator, its low toxicity, and its compatibility with various materials. However, the limitations of using Tris(4-Chlorophenyl)sulfonium bromide include its high cost, the need for specialized equipment for its synthesis, and limited research on its biochemical and physiological effects.
Zukünftige Richtungen
There are several future directions for research on Tris(4-Chlorophenyl)sulfonium bromide. One area of research could be the development of more efficient and cost-effective synthesis methods. Another area of research could be the study of Tris(4-Chlorophenyl)sulfonium bromide's potential applications in drug delivery systems. Additionally, further research could be conducted to investigate the biochemical and physiological effects of Tris(4-Chlorophenyl)sulfonium bromide.
Wissenschaftliche Forschungsanwendungen
Tris(4-Chlorophenyl)sulfonium bromide has been widely used in scientific research due to its ability to act as a photoacid generator. It is commonly used in the fabrication of microelectronics and photolithography. Tris(4-Chlorophenyl)sulfonium bromide can also be used as a tool to study the effects of acid-catalyzed reactions on various materials.
Eigenschaften
CAS-Nummer |
125428-43-5 |
|---|---|
Produktname |
Tris(4-Chlorophenyl)sulfonium bromide |
Molekularformel |
C18H12BrCl3S |
Molekulargewicht |
446.6 g/mol |
IUPAC-Name |
tris(4-chlorophenyl)sulfanium;bromide |
InChI |
InChI=1S/C18H12Cl3S.BrH/c19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18;/h1-12H;1H/q+1;/p-1 |
InChI-Schlüssel |
PHTBQOMINPCBKS-UHFFFAOYSA-M |
SMILES |
C1=CC(=CC=C1[S+](C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)Cl.[Br-] |
Kanonische SMILES |
C1=CC(=CC=C1[S+](C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)Cl.[Br-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

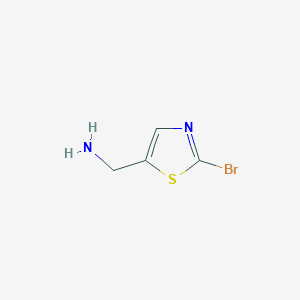
![N-[4-Chloro-2-(1-hydroxy-1-phenylethyl)phenyl]-N'-ethylthiourea](/img/structure/B137704.png)
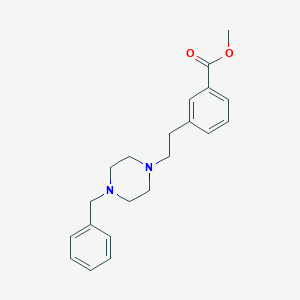
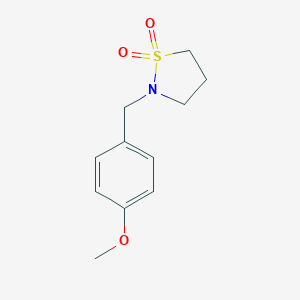

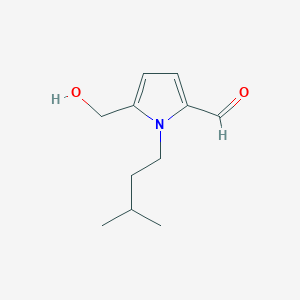

![7-[(3S)-3-Isothiocyanatopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B137720.png)



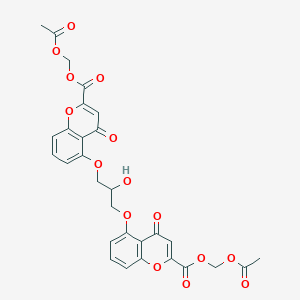
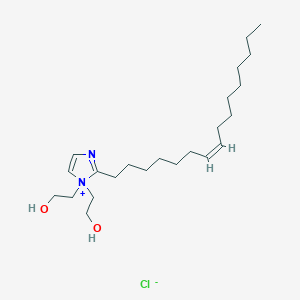
![N-[(2,4-dimethylphenyl)methylidene]hydroxylamine](/img/structure/B137746.png)